6-(二乙氨基)烟酸甲酯

描述

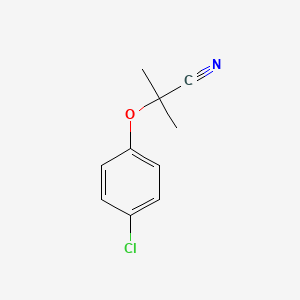

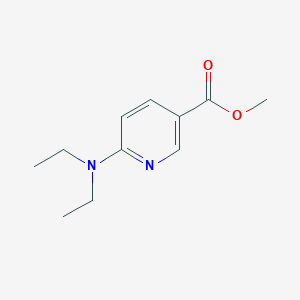

“Methyl 6-(diethylamino)nicotinate” is a chemical compound with the molecular formula C11H16N2O2 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic tertiary amine, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of “Methyl 6-(diethylamino)nicotinate” includes a six-membered aromatic ring (Pyridine), an ester group, and a tertiary amine group . The average mass of the molecule is 208.257 Da .Physical and Chemical Properties Analysis

“Methyl 6-(diethylamino)nicotinate” has a molecular weight of 208.26 g/mol. It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic tertiary amine, and 1 Pyridine .科学研究应用

生化相互作用和治疗潜力

抗白血病作用: 一些烟酰胺类似物,包括 6-氨基烟酰胺,已对其抑制 L1210 细胞聚(二磷酸腺苷核糖)聚合酶的能力进行了评估。这些化合物已显示出增强化疗药物细胞杀伤作用的潜力,表明其在白血病治疗中的治疗潜力 (Berger 等人,1982)。

代谢调节: 研究表明,烟酰胺衍生物在代谢调节中发挥作用。例如,烟酰胺 N-甲基转移酶 (NNMT) 通过涉及烟酰胺衍生物的机制调节肝脏营养代谢,表明这些化合物与代谢健康之间存在联系 (Hong 等人,2015)。

在能量代谢中的作用: 烟酰胺衍生物参与烟酸的代谢,而烟酸对人类的能量代谢至关重要。尿液和血液中的烟酸代谢物水平可用作评估烟酸状态的生化标记,反映了这些衍生物在营养生化中的重要性 (Jacob 等人,1989)。

毒理学研究和安全性评估

尿毒症毒素: 某些烟酰胺代谢物,例如 N-甲基-2-吡啶酮-5-甲酰胺 (2PY),已被确定为尿毒症毒素。研究表明,这些代谢物在肾功能衰竭的情况下可能产生有害影响,突出了了解其毒理学特征的重要性 (Lenglet 等人,2016)。

致畸作用: 对烟酰胺衍生物的研究还探讨了它们的潜在致畸作用。例如,对鸡胚的研究调查了各种烟酰胺类似物的致畸和抗致畸作用,有助于我们了解它们的安全性 (Uyeki 等人,1982)。

安全和危害

The safety data sheet for a related compound, Methyl nicotinate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly the respiratory system . Users are advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

未来方向

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotine, a related compound, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . Therefore, “Methyl 6-(diethylamino)nicotinate” could potentially have similar applications in the future.

作用机制

Target of Action

Methyl 6-(diethylamino)nicotinate is a derivative of methyl nicotinate, which is a methyl ester of niacin . The primary target of this compound is thought to involve peripheral vasodilation . This means that it primarily acts on the blood vessels in the periphery of the body, causing them to widen or dilate. This dilation can increase blood flow to the area, which can have various effects depending on the specific location and context.

Mode of Action

Prostaglandin D2 is a type of hormone that can cause vasodilation, among other effects. This action is strictly locally-acting due to its short half-life .

Biochemical Pathways

The biochemical pathways affected by Methyl 6-(diethylamino)nicotinate are likely related to its role as a derivative of niacin. Niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are involved in a wide range of biochemical reactions and pathways, particularly those related to energy metabolism.

Pharmacokinetics

Based on a study of a similar compound, 6-methylnicotine, it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine . This suggests that Methyl 6-(diethylamino)nicotinate may have similar absorption, distribution, metabolism, and excretion (ADME) properties to those of nicotine and its derivatives.

Result of Action

The primary result of the action of Methyl 6-(diethylamino)nicotinate is thought to be peripheral vasodilation . This can increase blood flow to the area of application, which can have various effects. For example, increased blood flow can help deliver nutrients and oxygen to tissues, which can aid in healing and recovery. It can also help remove waste products from tissues, which can reduce inflammation and pain.

属性

IUPAC Name |

methyl 6-(diethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-13(5-2)10-7-6-9(8-12-10)11(14)15-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJCIGZNMMQDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383372 | |

| Record name | methyl 6-(diethylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-37-2 | |

| Record name | methyl 6-(diethylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1596763.png)

![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)

![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)